
4-bromo-5-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-1H-indole (4-BF-1H-indole) is a heterocyclic aromatic compound that has recently gained attention from the scientific community due to its unique properties. It is a member of the indole family, which is a group of compounds found naturally in many plants and animals. 4-BF-1H-indole has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
4-bromo-5-fluoro-1H-indole is a key compound in the synthesis of various derivatives with potential biological activities. Schlosser et al. (2006) discussed the preparation of twelve fluoroindolecarboxylic acids, a group to which this compound belongs. These acids were prepared either directly from corresponding fluoroindoles or from chlorinated derivatives through halogen/metal permutation. This research indicates the significance of this compound in creating compounds with varying biological functionalities (Schlosser, Ginanneschi, & Leroux, 2006).
Antimicrobial, Anti-inflammatory, and Antiproliferative Activities
Narayana et al. (2009) explored the synthesis of heterocycles derived from various nitro/fluoro/chloro/bromoindole-carbohydrazides, including this compound derivatives. These compounds were evaluated for their antimicrobial, anti-inflammatory, and antiproliferative activities. This highlights the potential of this compound in medical applications, particularly in the development of new pharmaceuticals (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Optimization in Pharmaceutical Synthesis
Li et al. (2011) discussed the optimization of the Ullmann reaction step in the synthesis of sertindole, a medication used for treatment of schizophrenia. 5-chloro-1-(4-fluorophenyl)-indole, closely related to this compound, served as a key intermediate. The study emphasizes the role of fluoroindoles in synthesizing complex pharmaceuticals, suggesting the potential utility of this compound in similar processes (Li, Ma, & Yu, 2011).
Antitumor Activities
Houxing (2009) synthesized a series of compounds starting from 5-bromo-1H-indole, leading to the creation of new derivatives with notable antitumor activities. This suggests that derivatives of this compound might possess similar antitumor potentials, opening avenues for cancer research and drug development (Houxing, 2009).
Catalytic Activity in Synthesis
Rao et al. (2019) investigated the use of nickel ferrite nanoparticles in the synthesis of certain derivatives of 5-fluoro-1H-indole, a related compound. This study provides insight into the potential of this compound in nano-catalyzed reactions and its application in synthesizing biologically active compounds (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).
Wirkmechanismus
Target of Action
4-Bromo-5-Fluoro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The specific targets can vary depending on the biological context and the specific modifications to the indole scaffold. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular function. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some indole derivatives have been reported to inhibit tryptophan dioxygenase, a key enzyme in the kynurenine pathway . The downstream effects of such inhibition could include changes in the levels of kynurenine and other metabolites, with potential impacts on immune regulation and other biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by the specific biological environment in which it is acting, including the types of cells present and their physiological state.
Biochemische Analyse
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, showing high-affinity binding . This suggests that 4-bromo-5-fluoro-1H-indole may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRXFJXMJOVFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

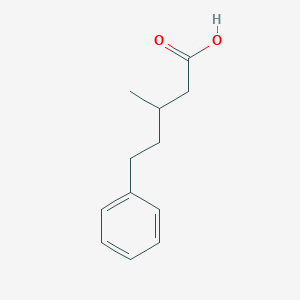
![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)
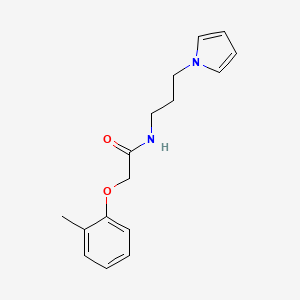
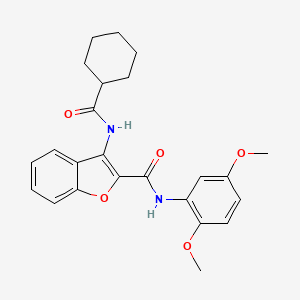
![N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796765.png)

![2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2796771.png)
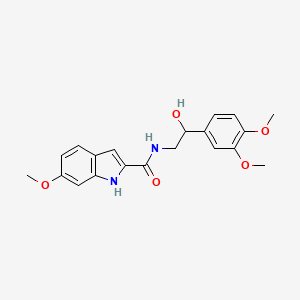
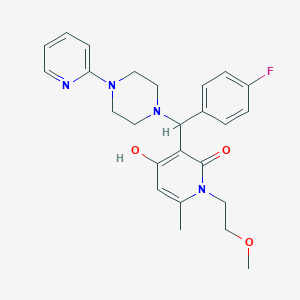
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)


![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)